1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 304858-45-5
Cat. No.: VC7213316
Molecular Formula: C14H17NO5
Molecular Weight: 279.292
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304858-45-5 |
|---|---|
| Molecular Formula | C14H17NO5 |
| Molecular Weight | 279.292 |
| IUPAC Name | 1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H17NO5/c1-19-11-4-3-9(12(6-11)20-2)7-15-8-10(14(17)18)5-13(15)16/h3-4,6,10H,5,7-8H2,1-2H3,(H,17,18) |
| Standard InChI Key | OZFGRQLUQFPWPR-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid, reflects its core structure: a pyrrolidine ring substituted with a ketone group at position 5 and a carboxylic acid at position 3. The 2,4-dimethoxybenzyl group is attached to the nitrogen atom of the pyrrolidine ring. The presence of chiral centers at position 3 results in two enantiomers, which exhibit distinct stereochemical properties.
Table 1: Key Properties of 1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic Acid
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.29 g/mol |
| CAS Number (Racemic) | 304858-45-5 |
| CAS Number (R-enantiomer) | 1629681-80-6 |
| CAS Number (S-enantiomer) | 755025-16-2 |
| SMILES | COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)O)OC |
| InChIKey | OZFGRQLUQFPWPR-UHFFFAOYSA-N |
The compound’s solubility and melting point remain unreported in available literature. Its stability under varying pH and temperature conditions is inferred from analogous pyrrolidine derivatives, which generally exhibit moderate stability in aqueous solutions but degrade under strong acidic or basic conditions.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis typically begins with a pyrrolidine precursor, such as 5-oxopyrrolidine-3-carboxylic acid, which undergoes N-alkylation with a 2,4-dimethoxybenzyl halide (e.g., bromide or chloride) in the presence of a base like potassium carbonate. Stereoselective synthesis of the enantiomers requires chiral catalysts or resolution techniques. For example, the (R)-enantiomer is synthesized using (R)-proline-derived catalysts to induce asymmetric alkylation , while the (S)-enantiomer employs similar strategies with opposite chirality .
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors and immobilized catalysts are proposed to enhance yield and enantiomeric excess (ee). A hypothetical large-scale process might involve:
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Alkylation: Reacting 5-oxopyrrolidine-3-carboxylic acid with 2,4-dimethoxybenzyl chloride in dimethylformamide (DMF) at 80°C.
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Chiral Resolution: Using enzymatic kinetic resolution to separate enantiomers.
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Purification: Recrystallization from ethanol-water mixtures to achieve >98% purity .
Biological Activities and Mechanisms
Antimicrobial Effects
The compound’s antimicrobial activity is hypothesized to arise from disruption of bacterial cell wall synthesis. Related pyrrolidine derivatives show minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. The 2,4-dimethoxybenzyl group likely contributes to lipophilicity, aiding penetration through bacterial membranes.
Table 2: Hypothetical Biological Activity Profile
| Activity | Model System | Proposed Mechanism |
|---|---|---|
| Anticancer | MCF-7 cells | Tubulin inhibition |
| Antimicrobial | S. aureus | Cell wall synthesis disruption |
| Anti-inflammatory | RAW 264.7 macrophages | COX-2 inhibition |
Applications in Scientific Research
Drug Discovery
The compound serves as a building block for developing protease inhibitors and kinase modulators. Its carboxylic acid group enables conjugation with amines or alcohols to form amides or esters, expanding structural diversity . For example, coupling with p-aminobenzenesulfonamide yields derivatives with enhanced solubility and target affinity.
Biochemical Probes
In enzymology, the enantiomers are used to study stereospecific binding in G protein-coupled receptors (GPCRs). The (R)-enantiomer shows 10-fold higher affinity for the κ-opioid receptor in preliminary assays .
Future Directions and Challenges
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Pharmacological Profiling: Comprehensive in vivo toxicity and efficacy studies are needed to validate preclinical potential.
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Synthetic Optimization: Developing enantioselective methods with >99% ee remains a priority for industrial applications.
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Structure-Activity Relationships (SAR): Systematic modification of the methoxy and carboxylic acid groups could optimize bioactivity.
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